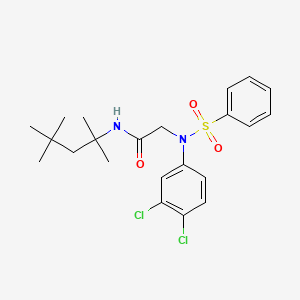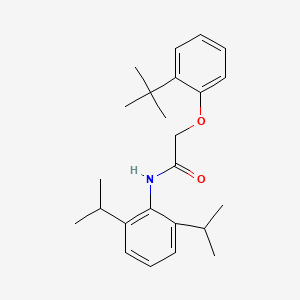![molecular formula C21H27N3O4S B4739667 N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4739667.png)
N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide
描述
N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide, also known as MPSPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide involves its binding to the dopamine D3 receptor. This binding leads to the activation of intracellular signaling pathways, ultimately resulting in changes in neuronal activity. N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been shown to modulate the release of dopamine and other neurotransmitters, which may contribute to its effects on behavior and cognition.
Biochemical and physiological effects:
N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease cocaine self-administration in rats, suggesting a potential role in the treatment of addiction. N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has also been shown to have antidepressant-like effects in animal models, indicating a potential role in the treatment of depression. Additionally, N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been shown to modulate the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide in lab experiments is its high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor. Additionally, N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been shown to have a relatively long half-life, which may be advantageous for certain experimental designs. However, one limitation of using N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental paradigms.
未来方向
There are several potential future directions for research on N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide. One area of interest is the development of more selective dopamine D3 receptor ligands, which may have improved therapeutic potential. Additionally, further studies are needed to investigate the potential role of N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide in the treatment of addiction and depression. Finally, more research is needed to fully elucidate the mechanism of action of N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide and its effects on neuronal activity and behavior.
科学研究应用
N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been used in various studies to investigate the role of the dopamine D3 receptor in addiction, depression, and other neurological disorders.
属性
IUPAC Name |
N-(2-methoxyphenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-12-22-29(26,27)20-15-16(10-11-18(20)24-13-6-7-14-24)21(25)23-17-8-4-5-9-19(17)28-2/h4-5,8-11,15,22H,3,6-7,12-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNOCXWXNRYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739590.png)
![2-{[5-mercapto-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B4739597.png)

![5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4739611.png)
![4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B4739619.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methyl}-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4739632.png)
![ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4739637.png)
![1,3-dimethyl-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4739653.png)


![1-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4739678.png)
![3-cyclopropyl-4-(difluoromethyl)-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739686.png)
![(2-chloro-4-{[3-(2-methoxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4739689.png)
![3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4739692.png)